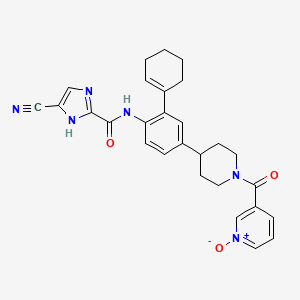

PI3K|A-IN-19

Description

Overview of the PI3K/AKT/mTOR Signaling Network

The PI3K/AKT/mTOR axis represents the canonical core of the PI3K signaling pathway. This highly conserved network functions as a molecular switch, converting extracellular stimuli into intracellular responses that dictate cellular fate.

Core Components and Their Roles in Cellular Homeostasis

The primary components of this pathway function in a sequential, kinase-driven cascade. Their coordinated action is essential for maintaining cellular homeostasis.

Phosphoinositide 3-Kinases (PI3Ks): These are a family of lipid kinases responsible for the initiating step of the cascade. Upon activation, they phosphorylate the 3'-hydroxyl group of the inositol (B14025) ring of phosphoinositides. The most critical reaction is the conversion of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a crucial second messenger.

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3): As a lipid second messenger, PIP3 remains anchored in the plasma membrane. Its accumulation creates docking sites for proteins containing a Pleckstrin Homology (PH) domain.

Phosphoinositide-dependent kinase 1 (PDK1) and AKT (Protein Kinase B): Both PDK1 and the serine/threonine kinase AKT possess PH domains. They are recruited to the membrane by PIP3, bringing them into close proximity. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and other kinases, such as the mammalian target of rapamycin (B549165) complex 2 (mTORC2).

Mammalian Target of Rapamycin (mTOR): Activated AKT proceeds to phosphorylate a wide range of substrates, including components of the mTOR signaling pathway. mTOR exists in two distinct complexes, mTORC1 and mTORC2, with mTORC1 being a major downstream effector of AKT that promotes anabolic processes like protein and lipid synthesis.

| Component | Abbreviation | Primary Role in the Pathway |

| Phosphoinositide 3-Kinase | PI3K | Catalyzes the phosphorylation of PIP2 to generate the second messenger PIP3. |

| Phosphatidylinositol (4,5)-bisphosphate | PIP2 | Substrate for PI3K; a common membrane phospholipid. |

| Phosphatidylinositol (3,4,5)-trisphosphate | PIP3 | Second messenger; recruits PH domain-containing proteins to the cell membrane. |

| Phosphoinositide-dependent kinase 1 | PDK1 | A master kinase that phosphorylates and activates AKT upon membrane recruitment. |

| Protein Kinase B | AKT | A central serine/threonine kinase that phosphorylates numerous downstream targets to regulate cell survival, growth, and metabolism. |

| Mammalian Target of Rapamycin | mTOR | A key downstream kinase that integrates signals to control cell growth and anabolism. |

Upstream Regulators of PI3K Pathway Activation

The PI3K pathway is not constitutively active; it is tightly controlled by upstream signals originating from the extracellular environment.

Receptor Tyrosine Kinases (RTKs): A primary mechanism of PI3K activation involves growth factors such as Epidermal Growth Factor (EGF) or Insulin-like growth factor 1 (IGF-1) binding to their corresponding RTKs. This binding induces receptor dimerization and autophosphorylation, creating phosphotyrosine docking sites for the regulatory subunit (e.g., p85) of Class IA PI3Ks, leading to the activation of the catalytic subunit (p110).

G-Protein Coupled Receptors (GPCRs): Certain GPCRs can also activate PI3K, typically the Class IB isoform (PI3Kγ), through the action of their βγ subunits.

RAS GTPases: The RAS family of small GTPases, which are themselves activated by RTKs, can directly bind to and activate the p110 catalytic subunit of PI3K, linking the RAS/MAPK and PI3K/AKT pathways.

Downstream Effectors and Their Multifaceted Functions

Once activated, AKT phosphorylates a diverse set of substrates, mediating the pathway's broad biological effects. Key effectors include:

Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β): AKT-mediated phosphorylation inhibits GSK3β, a kinase involved in numerous processes. Inhibition of GSK3β promotes glycogen synthesis and cell cycle progression.

Forkhead Box Protein O (FOXO) Transcription Factors: Phosphorylation of FOXO proteins by AKT results in their sequestration in the cytoplasm, preventing them from translocating to the nucleus. This blocks the transcription of target genes involved in apoptosis and cell cycle arrest, thereby promoting cell survival.

mTORC1: As mentioned, AKT can activate mTORC1 through the phosphorylation and inhibition of the TSC1/TSC2 complex. Active mTORC1 then promotes protein synthesis by phosphorylating its own downstream targets, S6K1 and 4E-BP1.

Dysregulation of the PI3K Pathway in Pathological Conditions

Given its central role in controlling cell fate, it is unsurprising that aberrant PI3K signaling is a major driver of human disease. Hyperactivation of the pathway is a particularly common event.

Aberrant PI3K Signaling in Oncogenesis and Tumor Progression

The PI3K/AKT/mTOR pathway is one of the most frequently mutated signaling networks in human cancer. Constitutive activation provides cancer cells with a significant growth and survival advantage. Common mechanisms include:

Activating Mutations in PIK3CA: The gene PIK3CA encodes the p110α catalytic subunit of PI3K. Somatic missense mutations, particularly in the helical and kinase domains, are found in a high percentage of solid tumors (e.g., breast, colorectal, and endometrial cancers), leading to a constitutively active enzyme.

Loss of PTEN Function: The tumor suppressor phosphatase and tensin homolog (PTEN) is the critical negative regulator of the pathway. It dephosphorylates PIP3, converting it back to PIP2, thus terminating the signal. Loss-of-function mutations or deletion of the PTEN gene leads to sustained accumulation of PIP3 and chronic pathway activation.

Upstream Alterations: Amplification or mutation of RTKs (e.g., HER2 in breast cancer) or RAS proteins can lead to excessive upstream signaling and subsequent PI3K pathway hyperactivation.

The high prevalence of these alterations, especially activating mutations in the PI3Kα isoform, has made it a prime target for therapeutic intervention. The development of isoform-selective inhibitors is a key strategy to target tumor cells while potentially minimizing effects on normal tissues. The biochemical profile of the research compound PI3K|A-IN-19 exemplifies this approach, demonstrating potent and selective inhibition of the PI3Kα isoform.

Interactive Data Table: Biochemical Selectivity Profile of this compound

You can hover over or click on the column headers to mentally sort the data by kinase target or inhibitory concentration.

| Target Kinase | Isoform | Assay Type | IC₅₀ (nM) | Selectivity Fold (vs. PI3Kα) |

| PI3K | α (Alpha) | Biochemical | 2.7 | - |

| PI3K | β (Beta) | Biochemical | 29 | ~11-fold |

| PI3K | δ (Delta) | Biochemical | 38 | ~14-fold |

| PI3K | γ (Gamma) | Biochemical | 116 | ~43-fold |

| mTOR | - | Biochemical | 1,690 | ~625-fold |

| Data derived from published scientific literature. IC₅₀ represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. |

PI3K Pathway Involvement in Non-Oncological Diseases

Beyond cancer, dysregulation of PI3K signaling contributes to a range of other pathologies:

Metabolic Disorders: The PI3K pathway is a cornerstone of insulin (B600854) signaling. Impaired PI3K activation in response to insulin is a key feature of type 2 diabetes and insulin resistance.

Immunological and Inflammatory Disorders: The PI3Kδ and PI3Kγ isoforms are predominantly expressed in hematopoietic cells and play critical roles in immune cell development, activation, and trafficking. Consequently, inhibitors targeting these isoforms are explored for treating autoimmune diseases and certain leukemias.

Cardiovascular Disease: The pathway is involved in physiological cardiac growth and survival. However, chronic activation can lead to pathological cardiac hypertrophy and dysfunction.

The isoform-specific functions of PI3K highlight the importance of developing selective inhibitors like this compound. A compound that potently targets PI3Kα can be investigated for its effects in PIK3CA-mutant cancers, while its relative lack of activity against PI3Kδ/γ may reduce potential impacts on the immune system, a critical consideration in drug discovery.

Table of Mentioned Compounds and Proteins

| Full Name / Description | Common Abbreviation / Name |

| Phosphoinositide 3-Kinase | PI3K |

| Protein Kinase B | AKT |

| Mammalian Target of Rapamycin | mTOR |

| A selective inhibitor of the PI3K alpha isoform | PI3K |

| Phosphatidylinositol (3,4,5)-trisphosphate | PIP3 |

| Phosphatidylinositol (4,5)-bisphosphate | PIP2 |

| Phosphoinositide-dependent kinase 1 | PDK1 |

| Glycogen synthase kinase 3 beta | GSK3β |

| Forkhead box protein O | FOXO |

| Phosphatase and Tensin Homolog | PTEN |

| Epidermal Growth Factor | EGF |

| Insulin-like Growth factor 1 | IGF-1 |

| Receptor Tyrosine Kinase | RTK |

| G-Protein Coupled Receptor | GPCR |

| Ras Proto-Oncogene, GTPase | RAS |

Inflammatory and Immune Disorders

The PI3K pathway is a critical regulator of the immune system. nih.gov The PI3Kδ and PI3Kγ isoforms, in particular, are predominantly expressed in leukocytes and play key roles in immune cell development, differentiation, and function. nih.govdovepress.com Dysregulation of PI3K signaling can lead to autoimmune diseases and chronic inflammation. nih.gov

Selective inhibition of PI3K isoforms has shown therapeutic potential in various inflammatory conditions. For instance, selective PI3Kδ inhibitors have been found to reduce inflammatory cell infiltrates and the secretion of pro-inflammatory cytokines in models of asthma. nih.gov In the context of vascular inflammation, which is associated with cardiovascular diseases, the PI3K-α selective inhibitor BYL-719 has been shown to reduce endothelial activation and inhibit inflammatory edema formation. oup.comoup.com Studies using pan-PI3K inhibitors like LY294002 and the PI3Kδ-selective inhibitor IC87114 have demonstrated a reduction in inflammatory edema and the downregulation of inflammatory gene expression in activated macrophages. nih.gov These findings underscore the potential of PI3K inhibitors as anti-inflammatory agents. oup.comoup.com

Metabolic Dysregulation

The PI3K pathway is a central regulator of metabolism, particularly in response to insulin. nih.gov Inhibition of PI3Kα, the isoform most closely linked to insulin signaling, can lead to metabolic side effects such as hyperglycemia. cam.ac.uk This is because PI3Kα is crucial for insulin-mediated glucose uptake in tissues like muscle and fat. researchgate.net

However, this very mechanism also presents therapeutic opportunities. Studies have shown that moderate pharmacological inhibition of PI3Kα can increase energy expenditure and reduce body weight in obese mice. aging-us.com The PI3Kα selective inhibitor BYL-719 (alpelisib) was effective in reducing obesity, suggesting that targeting this isoform can have beneficial metabolic effects. aging-us.com On the other hand, the metabolic effects of PI3Kα inhibition, such as hyperglycemia and hyperinsulinemia, are significant on-target toxicities that need to be managed in clinical settings. nih.govresearchgate.net The development of mutant-selective PI3Kα inhibitors like STX-478 aims to target cancerous cells while sparing healthy tissues, thereby avoiding metabolic dysfunction. nih.govaacrjournals.org

Viral Pathogenesis

Viruses often hijack host cell signaling pathways to facilitate their replication and spread. The PI3K/Akt pathway is one such pathway that is frequently manipulated by viruses. tandfonline.com Inhibition of this pathway has been shown to reduce viral replication for several viruses, including rotavirus and rhinoviruses. tandfonline.comresearchgate.net

For instance, treatment with the dual PI3K/mTOR inhibitor BEZ235 and the pan-PI3K inhibitor LY294002 has been shown to inhibit rotavirus infection. tandfonline.com Similarly, the PI3K inhibitors LY294002 and PI-103 have been observed to markedly reduce the replication of human rhinoviruses. researchgate.net The PI3K/Akt/mTOR signaling pathway is also implicated in the immune response to viral infections like COVID-19, where its inhibition could potentially control the inflammatory response and reduce viral load. nih.gov Some studies suggest that certain viral infections dysregulate PI3K, and its inhibition can restore normal apoptotic function or reduce viral replication. mdpi.com

Neurodegenerative Processes

The PI3K/Akt signaling pathway is crucial for neuronal survival, and its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. d-nb.info In neuroinflammation, a common feature of these disorders, the PI3K pathway plays a central role in regulating the responses of glial cells like microglia and astrocytes. mdpi.commdpi.com

Targeting the PI3K pathway with inhibitors has shown promise in preclinical models of neurodegeneration. For example, the PI3K/mTOR inhibitor PF-04691502 has been shown to alleviate neurodegenerative processes by modulating both neuroinflammatory responses and apoptotic pathways in in vitro models. mdpi.com Preclinical studies using PI3Kγ and PI3Kδ inhibitors have demonstrated reduced inflammation, microglial activation, and neuronal death in models of Alzheimer's disease. researchgate.net These findings suggest that modulating PI3K signaling could be a viable therapeutic strategy for neurodegenerative disorders. d-nb.info

Rationale for Targeting the PI3K Pathway with Small Molecule Inhibitors

The frequent hyperactivation of the PI3K pathway in a multitude of diseases provides a strong rationale for the development of small molecule inhibitors. nih.govtandfonline.com These inhibitors can be broadly categorized into pan-PI3K inhibitors, which target all Class I isoforms, and isoform-selective inhibitors, which target specific p110 subunits. nih.gov

The primary advantage of targeting the PI3K pathway is its central role in driving key pathological processes such as cell proliferation, survival, and inflammation. tandfonline.com By blocking this pathway, it is possible to halt or reverse disease progression. The development of isoform-selective inhibitors offers the potential for a better therapeutic window, with reduced off-target effects and improved tolerability compared to pan-PI3K inhibitors. dovepress.com For example, since PI3Kδ and PI3Kγ are primarily expressed in immune cells, inhibitors targeting these isoforms are being developed for inflammatory and autoimmune diseases. dovepress.com Similarly, the development of mutant-selective PI3Kα inhibitors for cancer aims to specifically target tumor cells while minimizing metabolic side effects. nih.govaacrjournals.org

Furthermore, PI3K inhibitors can be used in combination with other therapies to enhance efficacy and overcome resistance. tandfonline.com For instance, in cancer, PI3K pathway activation has been linked to resistance to chemotherapy and other targeted therapies, and combining PI3K inhibitors can restore sensitivity. tandfonline.com

Structure

3D Structure

Properties

Molecular Formula |

C28H28N6O3 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide |

InChI |

InChI=1S/C28H28N6O3/c29-16-23-17-30-26(31-23)27(35)32-25-9-8-21(15-24(25)20-5-2-1-3-6-20)19-10-13-33(14-11-19)28(36)22-7-4-12-34(37)18-22/h4-5,7-9,12,15,17-19H,1-3,6,10-11,13-14H2,(H,30,31)(H,32,35) |

InChI Key |

ZKTXNDLMIQBAIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=C(C=CC(=C2)C3CCN(CC3)C(=O)C4=C[N+](=CC=C4)[O-])NC(=O)C5=NC=C(N5)C#N |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Pi3k|a in 19

Characterization of PI3K|A-IN-19 as a PI3K Inhibitor

This compound is a covalent chemical probe designed to target the α-isoform of phosphoinositide 3-kinase (PI3Kα). unimi.itacs.org The development of such specific inhibitors is crucial for dissecting the distinct biological roles of the different PI3K isoforms, particularly in the context of cancer, where the gene encoding the p110α catalytic subunit of PI3Kα, PIK3CA, is frequently mutated. unimi.itnih.gov

Target Identification and Isoform Specificity

The design of this compound and similar compounds aims to achieve high selectivity for PI3Kα to minimize off-target effects and better understand its specific functions. researchgate.netresearchgate.net Class I PI3Ks, which include the isoforms PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, share a high degree of homology in their ATP-binding sites, making the development of isoform-selective inhibitors a significant challenge. nih.gov

This compound is part of a series of covalent inhibitors developed to target a solvent-exposed cysteine residue (Cys862) located more than 10 Å from the ATP-binding site of PI3Kα. acs.orgethz.ch This strategy allows for exquisite isoform selectivity. acs.org While specific affinity values (IC50 or Ki) for this compound against all four Class I isoforms are not detailed in the provided search results, the compound, along with a similar compound named '22', is described as a specific chemical probe for exploring PI3Kα-selective signaling. acs.orgresearchgate.net This high selectivity is a key feature, distinguishing it from pan-PI3K inhibitors that target multiple isoforms and often lead to significant side effects. tandfonline.com For instance, the approved PI3Kα-selective inhibitor alpelisib (B612111) (BYL719) still exhibits some cross-reactivity with other isoforms. cam.ac.uk

| Compound | Target Isoform | Selectivity Profile |

|---|---|---|

| This compound | PI3Kα | Described as a specific chemical probe for PI3Kα, implying high selectivity over PI3Kβ, PI3Kγ, and PI3Kδ. acs.orgresearchgate.net |

Beyond selectivity among PI3K isoforms, the broader selectivity of an inhibitor across the entire human kinome is a critical parameter. A biochemical screen of a similar allosteric, mutant-selective PI3Kα inhibitor, STX-478, against 373 kinases showed that only Aurora B kinase was inhibited by more than 50% at a high concentration, demonstrating exquisite kinome-wide selectivity. aacrjournals.org While direct kinome scan data for this compound is not available in the provided results, its design as a covalent inhibitor targeting a non-conserved, distal cysteine suggests a high degree of selectivity. acs.orgethz.ch This is in contrast to many ATP-competitive inhibitors which can have off-target effects due to the conserved nature of the ATP-binding pocket across many kinases. rsc.org

Biochemical Mechanism of Inhibition

The mechanism by which an inhibitor interacts with its target protein determines its potency, selectivity, and duration of action.

This compound is a covalent inhibitor. acs.orgethz.ch X-ray crystallography has confirmed that it forms a covalent bond between its acrylamide (B121943) warhead and Cys862 of the p110α subunit of PI3Kα. acs.org This covalent binding to a distal, solvent-exposed cysteine represents a form of allosteric modulation, as it inhibits the enzyme's function without directly competing with ATP at the catalytic site. acs.orgethz.chrsc.org The binding of this compound occurs in a novel, cryptic allosteric site that is distinct from the ATP-binding pocket and other known allosteric sites. nih.gov This allosteric mechanism is a key feature that can lead to greater selectivity compared to orthosteric inhibitors that target the highly conserved ATP-binding site. acs.orgonclive.com

| Parameter | Description | Relevance for this compound |

|---|---|---|

| kchem | Intrinsic chemical reactivity of the warhead. | This compound has a moderately reactive warhead, contributing to its specificity. acs.org |

| Ki | Dissociation constant for the initial non-covalent binding. | Calculated from concentration and time-dependent TR-FRET experiments. acs.org |

| kinact | Rate constant for covalent bond formation. | Determined through kinetic modeling of time- and concentration-dependent data. acs.org |

| kinact/Ki | Second-order rate constant characterizing covalent binding efficiency. | Used to characterize the covalent binding of the inhibitor to PI3Kα. acs.org |

Cellular Engagement and Pathway Modulation by this compound

The therapeutic potential and biological impact of a kinase inhibitor are fundamentally linked to its ability to engage its intended target within the complex intracellular environment and modulate downstream signaling pathways. For this compound, a covalent inhibitor of PI3Kα, its pharmacological profile is characterized by rapid cellular entry, swift and persistent target binding, and a profound and sustained dampening of the canonical PI3Kα signaling cascade.

The ability of this compound and related covalent probes to engage the PI3Kα enzyme inside living cells has been quantitatively assessed using advanced biophysical techniques. Intracellular nanoBRET (Bioluminescence Resonance Energy Transfer) tracer displacement assays have been employed to monitor the interaction in real-time. rsc.org These studies reveal that covalent probes like this compound exhibit rapid diffusion across the cell membrane and achieve target engagement at an extremely fast rate. rsc.org

| Compound Type | Kinetic Parameter (kinact/Ki) | Observed Cellular Target Engagement Speed | Reference |

|---|---|---|---|

| High-Reactivity Covalent Probes | >20 × 10-5 nM-1 s-1 | Fast | rsc.org |

| Low-Reactivity Covalent Probes | <10 × 10-5 nM-1 s-1 | Slower | rsc.org |

| Reversible Inhibitors (e.g., BYL719) | N/A | Rapid (Equilibrium-driven) | rsc.org |

Inhibition of PI3Kα by this compound sets off a cascade of effects on the downstream signaling network, most notably the AKT/mTOR pathway, which is central to many cellular processes implicated in cancer, such as cell growth, proliferation, and survival. amegroups.orgexplorationpub.comaacrjournals.org

The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a primary and critical effector downstream of PI3K. aacrjournals.orgresearchgate.net Upon activation, PI3Kα generates the lipid second messenger PIP3, which recruits AKT and its activating kinase, PDK1, to the plasma membrane. researchgate.netmdpi.comfree.fr This co-localization facilitates the full activation of AKT through phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex. researchgate.netmdpi.comahajournals.org

Treatment with this compound and related covalent probes leads to a potent and sustained inhibition of PI3Kα activity. rsc.org This directly prevents the production of PIP3, thereby blocking the recruitment and subsequent phosphorylation of AKT. rsc.org Studies using isogenic cell lines have confirmed that selective PI3Kα inhibitors effectively reduce levels of phosphorylated AKT (pAKT) at Ser473, which serves as a reliable marker of pathway inhibition. nih.gov The covalent nature of this compound ensures that this suppression of AKT activation is durable, lasting for several days and blunting the pathway's activity in cancer cells where it is constitutively active. rsc.org

The mammalian Target of Rapamycin (B549165) (mTOR) is a crucial downstream node in the PI3K/AKT pathway, existing in two distinct complexes, mTORC1 and mTORC2. mdpi.com While mTORC2 acts upstream to phosphorylate and activate AKT, mTORC1 is a major downstream effector of AKT signaling. researchgate.netmdpi.com Activated AKT phosphorylates and inhibits the TSC2 protein, which in turn allows the small GTPase Rheb to activate mTORC1. mdpi.com

By inhibiting AKT activation, this compound consequently suppresses mTORC1 signaling. This has profound effects on cell growth and protein synthesis, which are regulated by key mTORC1 substrates. amegroups.org These substrates include:

Ribosomal protein S6 kinase (S6K1): mTORC1 phosphorylates and activates S6K1, which then phosphorylates the ribosomal protein S6 (RPS6). amegroups.org Inhibition of mTORC1 by this compound leads to a decrease in phosphorylated RPS6 (pRPS6).

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to release the translation initiation factor eIF4E, thereby promoting protein synthesis. amegroups.orgnih.gov Treatment with a PI3Kα inhibitor would be expected to result in reduced levels of phosphorylated 4E-BP1 (p4EBP1).

Therefore, the impact of this compound extends through AKT to effectively shut down the anabolic processes driven by mTORC1.

The Forkhead Box O (FOXO) family of transcription factors (including FOXO1 and FOXO3) are key tumor suppressors that are negatively regulated by the PI3K/AKT pathway. researchgate.netfrontiersin.org In the presence of active AKT signaling, FOXO proteins are phosphorylated, which leads to their sequestration in the cytoplasm by 14-3-3 proteins, preventing them from entering the nucleus and activating target genes. mdpi.commdpi.com These target genes are involved in processes such as apoptosis and cell cycle arrest. researchgate.netfrontiersin.org

Studies investigating the downstream effects of covalent PI3Kα probes like this compound have shown that they cause a blunting of FOXO pathway activity. rsc.org By inhibiting AKT, this compound prevents the phosphorylation of FOXO proteins. mdpi.com This allows dephosphorylated, active FOXO factors to translocate to the nucleus, where they can initiate transcriptional programs that restrain cell growth and promote apoptosis. mdpi.comijbs.com

| Signaling Node | Normal State (Active PI3Kα) | After Inhibition by this compound | Reference |

|---|---|---|---|

| AKT Phosphorylation (pAKT) | High | Decreased / Suppressed | rsc.orgnih.gov |

| mTORC1 Activity | High | Decreased / Suppressed | mdpi.comnih.gov |

| FOXO Nuclear Localization | Low (Cytoplasmic) | Increased (Nuclear) | rsc.orgmdpi.commdpi.com |

While AKT is the most prominent PI3K effector, the generation of PIP3 also influences other signaling proteins. free.frnih.gov

TEC family tyrosine kinases: In immune cells, TEC family kinases such as BTK (in B cells) and ITK (in T cells) are important PI3K effectors that are recruited to the membrane by PIP3. nih.govbabraham.ac.uk These kinases play crucial roles in lymphocyte signaling and development. nih.govbabraham.ac.uk

Rho/Rac/cdc42 GTPases: The PI3K pathway is intricately linked with small GTPases of the Rho family, which are master regulators of the actin cytoskeleton, cell polarity, and migration. nih.govnih.gov PI3K can influence the activity of Rac and cdc42 by activating their specific guanine (B1146940) nucleotide exchange factors (GEFs), some of which contain PIP3-binding PH domains. nih.govmdpi.com Conversely, activated Rac can also directly interact with and activate certain PI3K isoforms, creating a feedback loop. nih.gov

By blocking the production of PIP3, this compound has the potential to modulate these AKT-independent pathways, thereby affecting cellular processes beyond proliferation and survival, such as cell migration and cytoskeletal organization. babraham.ac.ukmdpi.com

Cellular Pathway Flux Analysis (e.g., glucose metabolism, lipid synthesis)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway, particularly the p110α isoform (PI3Kα), is a central regulator of cellular metabolism. amegroups.org Its activation promotes anabolic processes essential for cell growth and proliferation, such as glucose metabolism and lipid synthesis. amegroups.orgnih.gov Consequently, inhibitors targeting PI3Kα, such as this compound, are expected to significantly alter these metabolic fluxes. While direct cellular pathway flux analysis data for this compound is not extensively detailed in publicly available research, the effects of other selective PI3Kα inhibitors on glucose and lipid metabolism provide a strong framework for understanding its likely impact.

Glucose Metabolism

The PI3K/AKT pathway plays a critical role in glucose homeostasis by promoting glucose uptake and glycolysis. nih.govmdpi.com It enhances the translocation of glucose transporters (like GLUT1 and GLUT4) to the cell membrane and activates key glycolytic enzymes such as hexokinase 2 (HK2). amegroups.orgnih.govspandidos-publications.com Aberrant activation of this pathway is a hallmark of many cancers, leading to the metabolic reprogramming known as the Warburg effect, where cells exhibit high rates of glycolysis even in the presence of oxygen. nih.gov

Inhibition of PI3Kα has been shown to counteract these effects. Studies using other specific PI3Kα inhibitors, such as BYL719 (Alpelisib), demonstrate a significant reduction in glycolytic flux. nih.gov Research in mammary epithelial cells (MCF10A) showed that treatment with BYL719 led to a decrease in the NADH/NAD+ ratio, an indicator of glycolytic activity, and reduced the extracellular acidification rate (ECAR), a measure of lactate (B86563) production from glycolysis. nih.gov Notably, PI3Kα inhibition impaired the cells' ability to mobilize their glycolytic reserve, a capacity that could not be compensated for by the constitutive activation of AKT, suggesting a specific and critical role for PI3K in regulating the maximum glycolytic rate. nih.gov

Table 1: Effects of PI3Kα Inhibition on Glucose Metabolism Markers

| Metabolic Marker | Effect of PI3Kα Inhibition (e.g., with BYL719) | Mechanism/Observation | Reference |

|---|---|---|---|

| Glucose Uptake | Decreased | Inhibition of PI3K blocks the translocation of glucose transporters (e.g., GLUT4) to the cell membrane. | mdpi.com |

| NADH/NAD+ Ratio | Decreased | Indicates a reduction in the rate of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis. | nih.gov |

| Extracellular Acidification Rate (ECAR) | Decreased | Reflects a reduction in the overall rate of glycolysis and lactate secretion. | nih.gov |

| Glycolytic Reserve | Decreased | Shows a reduced capacity of the cell to respond to increased energy demands by upregulating glycolysis. | nih.gov |

| Pyruvate to Lactate Conversion | Decreased | In vivo studies show reduced conversion, indicating a block in the final steps of aerobic glycolysis. | nih.gov |

Lipid Synthesis

The PI3K/AKT pathway is also a fundamental driver of de novo lipid synthesis, a process vital for building new membranes, signaling, and energy storage in rapidly proliferating cells. amegroups.orgresearchgate.net The pathway stimulates lipogenesis through multiple mechanisms. AKT can directly phosphorylate and activate ATP citrate (B86180) lyase (ACLY), the enzyme that generates cytosolic acetyl-CoA, a primary building block for fatty acids. nih.govmdpi.com Furthermore, the pathway activates the sterol regulatory element-binding protein-1 (SREBP-1) transcription factor, a master regulator of lipogenic gene expression, including fatty acid synthase (FASN). nih.govmdpi.com

Inhibiting the PI3K pathway has been shown to effectively suppress lipid synthesis. cambridge.org Studies using various PI3K inhibitors have demonstrated a reduction in intracellular lipid accumulation. cambridge.org This is achieved by decreasing the expression of key lipogenic genes like FAS and ACC, while simultaneously increasing the expression of genes involved in fatty acid oxidation, such as CPT1. cambridge.org For instance, the PI3Kα-specific inhibitor CYH33 was found to promote fatty acid metabolism in the tumor microenvironment. bmj.com Similarly, other FASN inhibitors have been shown to diminish signaling lipids like diacylglycerol (DAG) and phosphatidylinositol 3,4,5-trisphosphate (PIP3). oncotarget.com

Table 2: Effects of PI3K Pathway Inhibition on Lipid Synthesis Markers

| Metabolic Marker/Process | Effect of PI3K Pathway Inhibition | Mechanism/Observation | Reference |

|---|---|---|---|

| Intracellular Lipid Accumulation | Decreased | Reduced de novo synthesis and increased fatty acid oxidation contribute to lower lipid stores. | cambridge.org |

| Lipogenic Gene Expression (e.g., FAS, ACC) | Decreased | Inhibition of the AKT/mTORC1/SREBP-1 signaling axis reduces the transcription of key lipogenic enzymes. | mdpi.comcambridge.org |

| Fatty Acid Oxidation Gene Expression (e.g., CPT1) | Increased | Inhibition of the pathway can lead to a metabolic shift from lipid synthesis to lipid breakdown. | cambridge.org |

| ACLY Phosphorylation | Decreased | Reduced direct activation of ACLY by AKT lowers the availability of acetyl-CoA for fatty acid synthesis. | nih.govmdpi.com |

| Signaling Lipid Levels (e.g., DAG, PIP3) | Decreased | FASN-blockade, downstream of PI3K, has been shown to reduce levels of these important signaling molecules. | oncotarget.com |

Following a comprehensive search for scientific literature and data, no specific preclinical studies or research findings for a compound explicitly named "this compound" could be located. The available scientific literature discusses a wide range of molecules that inhibit the PI3K pathway, including pan-inhibitors and isoform-selective inhibitors such as those targeting PI3Kα. However, data pertaining specifically to a compound designated "this compound" on the topics of antiproliferative effects, apoptosis induction, cell cycle analysis, or impact on cell migration and invasion are not present in the available resources.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific details for "this compound" as per the provided outline. Constructing an article without specific data would lead to generalization and speculation, which would not meet the required standards of scientific accuracy and detail.

The research landscape on PI3K inhibitors is extensive, with numerous compounds such as Alpelisib (BYL719) and Taselisib being well-characterized PI3Kα inhibitors. mdpi.com Studies on these and other inhibitors demonstrate that targeting the PI3K pathway can lead to reduced cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines. mdpi.commdpi.com Furthermore, inhibition of the PI3K pathway has been shown to affect cellular phenotypes like migration and invasion. nih.gov However, attributing these specific findings to a compound for which no direct research is available would be inaccurate.

To provide the detailed and specific information required by the article outline, research data from studies conducted directly on "this compound" would be necessary. Without such data, the content for the specified sections and subsections cannot be generated.

Preclinical Efficacy and Biological Impact of Pi3k|a in 19

In Vitro Studies in Disease Models

Impact on Cellular Phenotypes

Angiogenesis Modulation

There is no available scientific literature detailing the effects of PI3K|A-IN-19 on angiogenesis. Studies on the broader class of PI3K inhibitors suggest a role in modulating the formation of new blood vessels, a critical process in tumor growth and other pathological conditions. However, specific research to determine if or how this compound influences endothelial cell function, vascular development, or anti-angiogenic pathways has not been published.

Activity in Specific Pathological Contexts

Oncological Cell Lines (e.g., Breast Cancer, HNSCC, Ovarian Cancer, Melanoma)

A thorough search of research databases yielded no specific data on the efficacy or biological impact of this compound in any oncological cell lines. While the PI3K pathway is a well-established target in various cancers, including breast cancer, head and neck squamous cell carcinoma (HNSCC), ovarian cancer, and melanoma, there are no published studies that have evaluated the anti-proliferative, apoptotic, or other anti-cancer effects of this particular compound.

Immune Cell Modulation (e.g., T cell function, macrophage polarization)

There is no available research on the specific effects of this compound on immune cells. The PI3K signaling pathway is known to be crucial in the function and differentiation of various immune cells. For instance, it plays a significant role in T cell activation and survival, as well as in the polarization of macrophages to either pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. However, no studies have specifically investigated the immunomodulatory properties of this compound.

Antiviral Activity (e.g., SARS-CoV-2 replication)

There is no published evidence to suggest that this compound possesses antiviral activity. The PI3K/Akt/mTOR signaling pathway has been identified as a host pathway that some viruses, including SARS-CoV-2, may exploit for replication. nih.govnih.gov This has led to the investigation of various PI3K inhibitors as potential antiviral agents. nih.govnih.gov However, no studies have specifically reported on the efficacy of this compound in inhibiting the replication of SARS-CoV-2 or any other virus.

In Vivo Efficacy Studies in Preclinical Models

Murine Xenograft Models

No in vivo efficacy data for this compound in murine xenograft models have been reported in the scientific literature. Preclinical in vivo studies are essential for evaluating the anti-tumor activity and potential therapeutic utility of a compound before it can be considered for clinical development. The absence of such data for this compound indicates that its efficacy in a living organism has not been publicly documented.

Based on a comprehensive search of available scientific literature, there is no specific preclinical efficacy or biological impact data for a compound explicitly named "this compound." The search results provide extensive information on the preclinical evaluation of various other phosphoinositide 3-kinase (PI3K) inhibitors in the requested model systems, but none refer to "this compound."

The provided research landscape details the methodologies and findings related to how different PI3K inhibitors are tested, but this information cannot be attributed to the specific compound . The strict requirement to focus solely on "this compound" cannot be met due to the absence of specific data for this molecule in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and attributable content for "this compound" based on the currently available information. General information about the preclinical efficacy of other PI3K inhibitors in the specified models is summarized below for context, but it should be noted that this does not pertain to "this compound."

General Preclinical Efficacy and Biological Impact of PI3K Inhibitors (Not Specific to this compound)

Human Tumor Cell Line Xenografts Studies on various PI3K inhibitors, such as BKM120, BYL719 (alpelisib), and CH5132799, have demonstrated their in vivo efficacy in mouse xenograft models derived from human cancer cell lines. researchgate.netresearchgate.net These models, which involve implanting tumor cells subcutaneously into immunodeficient mice, are widely used for preclinical drug development. nih.gov For instance, inhibitors have shown potent antitumor activity in xenograft models of breast cancer cell lines harboring PIK3CA mutations. researchgate.netresearchgate.net The efficacy in these models often correlates with the genetic alterations within the cancer cells, such as mutations in PIK3CA or deletions of PTEN. researchgate.net

Patient-Derived Xenograft (PDX) Models PDX models, which involve the implantation of patient tumor fragments into immunodeficient mice, are considered more representative of human cancer biology than cell line-derived xenografts. nih.govnih.gov They largely retain the principal histological and genetic features of the donor tumor. nih.gov

Establishment and Characterization of PDX Models PDX models are established from various tumor types, including triple-negative breast cancer (TNBC), ovarian cancer, and biliary tract cancer, often from surgical resections or metastatic biopsies. nih.govaacrjournals.org These models are extensively characterized to ensure they reflect the original patient's tumor, using methods like immunohistochemistry, whole-exome sequencing, and analysis of key signaling pathways, such as the PI3K pathway. nih.govaacrjournals.org This characterization allows for the selection of specific PDX models with relevant genetic alterations, like PIK3CA mutations, for preclinical trials. nih.gov

Efficacy Assessment in PDX Models PDX models serve as a robust platform for evaluating the efficacy of PI3K inhibitors. nih.gov For example, the pan-PI3K inhibitor BKM120 has been tested in a panel of 17 TNBC PDX models, showing a range of tumor growth inhibition from 35% to 84%. researchgate.net Studies in head and neck squamous cell carcinoma (HNSCC) PDX models have also been used to assess the efficacy of the PI3Kα inhibitor BYL719. researchgate.net These models are crucial for identifying biomarkers that may predict a patient's response to treatment. nih.gov

Genetically Engineered Mouse Models (GEMMs) GEMMs are designed to mimic the genetic alterations found in human cancers, providing valuable tools to study the impact of specific mutations on tumor development and therapy response. nih.govoncotarget.com

Modeling Specific PI3K Pathway Aberrations (e.g., PIK3CA mutations, PTEN loss) Researchers have developed numerous GEMMs to study the role of PI3K pathway mutations. nih.gov For example, mice have been engineered to express specific human PIK3CA mutations (like H1047R or E545K) in mammary tissue, leading to tumor development. nih.gov Similarly, GEMMs with tissue-specific deletion of the PTEN gene have been crucial for understanding its role in initiating cancers, such as prostate cancer, and for testing targeted therapies. oncotarget.comaacrjournals.org These models confirm that aberrations in the PI3K pathway are significant drivers of tumorigenesis. nih.govaacrjournals.org

Evaluation of Tumorigenesis and Progression GEMMs allow for detailed study of how PI3K pathway alterations affect tumor initiation and progression. In models of spontaneous glioblastoma, activation of the PI3K pathway through PTEN deletion was shown to be important for the transformation of cells into high-grade gliomas. aacrjournals.org Efficacy studies in these models have shown that PI3K inhibitors can delay tumor onset and prolong survival, although the effects as a single agent can be modest. oncotarget.comaacrjournals.org

Patient-Derived Xenograft (PDX) Models

Disease-Specific Animal Models (Beyond Oncology)

There is no available scientific literature detailing the use or efficacy of a compound specifically named this compound in preclinical models of inflammation or infectious diseases.

There is no available scientific literature detailing the use or efficacy of a compound specifically named this compound in preclinical models of vascular pathologies.

There is no available scientific literature detailing the use or efficacy of a compound specifically named this compound in preclinical models of neurodegenerative disorders.

Table of Compounds Mentioned

As no specific compounds related to "this compound" were identified in the requested research areas, a table of compounds cannot be generated.

Mechanisms of Acquired and Intrinsic Resistance to Pi3k|a in 19

Elucidation of Compensatory Signaling Pathways

Cancer cells exhibit remarkable plasticity, often rewiring their signaling networks to bypass the blockade imposed by targeted therapies.

A primary mechanism of resistance to PI3Kα inhibition is the reactivation of receptor tyrosine kinases (RTKs). nih.govresearchgate.net Inhibition of the PI3K/AKT pathway disrupts a negative feedback loop that normally keeps RTK expression in check. Specifically, AKT-mediated phosphorylation typically sequesters the Forkhead Box O (FOXO) family of transcription factors in the cytoplasm. nih.govmdpi.com When PI3Kα is inhibited, AKT activity decreases, allowing FOXO to translocate to the nucleus. nih.govaacrjournals.org In the nucleus, FOXO promotes the transcription of several RTKs, including HER2, HER3, EGFR, and IGF-1R. nih.govaacrjournals.orgaacrjournals.org This upregulation of RTKs leads to the reactivation of the PI3K pathway and the activation of parallel pro-survival pathways like the MAPK/ERK cascade, thereby mitigating the effect of the inhibitor. nih.govmdpi.comaacrjournals.org Studies have shown that prolonged treatment with PI3Kα inhibitors can lead to the upregulation of TAM family RTKs, TYRO3 and AXL, contributing to acquired resistance. uwo.ca

In response to PI3Kα inhibition, cancer cells can activate alternative kinase pathways to maintain proliferation and survival. The Ras-MEK-ERK (MAPK) pathway is a key compensatory route. thno.org Inhibition of PI3K can, in some contexts, lead to the activation of the ERK pathway. researchgate.net This can occur through the removal of inhibitory feedback loops that normally exist between the PI3K and MAPK pathways. researchgate.net For instance, in KRAS mutant cancers, activation of the PI3K pathway can mediate resistance to MEK inhibitors, and conversely, inhibition of the PI3K pathway can be circumvented by MAPK signaling. nih.gov The interplay between these two pathways is complex and can be cell-type specific. mdpi.com In some breast cancer cells, PI3Kα inhibitors can concurrently inhibit both AKT and ERK phosphorylation, leading to increased sensitivity. thno.org However, hyperactivation of RAS or certain RTKs can abrogate this effect and restore ERK signaling, thus promoting resistance. thno.org

The PI3K pathway is regulated by several intricate feedback loops, and their deregulation is a common mechanism of resistance.

S6K-IRS1 Feedback: A well-established negative feedback loop involves the mTORC1 substrate, S6K1, which phosphorylates and inhibits the insulin (B600854) receptor substrate 1 (IRS1). nih.govportlandpress.com This dampens signaling from the insulin and IGF-1 receptors to PI3K. portlandpress.com Inhibition of mTORC1 (downstream of PI3K) with drugs like rapamycin (B549165) and its analogs can abrogate this feedback, leading to increased IRS1 activity and a rebound in PI3K signaling. researchgate.netnih.govmdpi.com This can perversely strengthen pro-survival signals and contribute to resistance. mdpi.com

FOXO-mediated Feedback: As previously mentioned, the inhibition of AKT leads to the nuclear translocation and activation of FOXO transcription factors. nih.govaacrjournals.org This not only upregulates RTKs but also influences the expression of other pro-survival and pro-apoptotic proteins. aacrjournals.orgnih.gov FOXO activation can lead to the transcription of genes that promote cell survival and resistance, representing a critical adaptive response to PI3K inhibition. aacrjournals.orgnih.govaacrjournals.org In some cancer models, FOXO-mediated feedback has been shown to increase the expression of Bcl-2, IGF-IRβ, and other survival factors, contributing to resistance. aacrjournals.orgnih.gov

Genetic and Epigenetic Alterations Conferring Resistance

In addition to the dynamic rewiring of signaling pathways, stable genetic and epigenetic changes can also confer resistance to PI3Kα inhibitors.

While initial sensitivity to PI3Kα inhibitors is often associated with activating mutations in the PIK3CA gene, the acquisition of secondary mutations in this gene or other pathway components can lead to resistance. aacrjournals.orgmdpi.com Studies have identified emergent secondary resistance mutations in PIK3CA that alter the inhibitor binding pocket, thereby reducing the drug's efficacy. aacrjournals.orgnih.goveurekalert.org For example, mutations such as W780 and Q859 in PIK3CA have been shown to drive resistance to some PI3K inhibitors. nih.govfrontiersin.org Furthermore, activating mutations in downstream components like AKT1 can also emerge, providing a bypass mechanism to the PI3Kα blockade. aacrjournals.orgnih.gov In some cases, acquired activating mutations in PIK3CB (encoding the p110β isoform) have been reported to cause resistance to pan-PI3K inhibitors in a PTEN-loss context. mdpi.com

The loss of tumor suppressors that negatively regulate the PI3K pathway is a significant mechanism of both intrinsic and acquired resistance. The loss of the phosphatase and tensin homolog (PTEN) is a prime example. PTEN is a critical negative regulator of the PI3K pathway, and its loss leads to pathway hyperactivation. aacrjournals.org While one might expect PTEN loss to sensitize cells to PI3K inhibitors, it often leads to resistance to PI3Kα-specific inhibitors. mdpi.comcancernetwork.com This is because PTEN-deficient tumors often become dependent on the p110β isoform of PI3K for their growth and survival, rather than p110α. pnas.orgpnas.orgportlandpress.comnih.gov Consequently, inhibiting p110α alone is ineffective in these tumors. mdpi.compnas.orgpnas.org The loss of PTEN can be an acquired event during treatment with a PI3Kα inhibitor, leading to clinical resistance. cancernetwork.commdpi.com This shift in isoform reliance underscores the importance of the genetic context of the tumor in determining the response to specific PI3K inhibitors. pnas.orgpnas.org

Gene Amplifications and Expression Changes

No data available for a compound specifically named PI3Kα-IN-19.

Cellular Adaptations to PI3K Inhibition

No data available for a compound specifically named PI3Kα-IN-19.

No data available for a compound specifically named PI3Kα-IN-19.

Preclinical Combination Strategies with Pi3k|a in 19

Rationale for Combined Pathway Inhibition

The rationale for combining PI3Kα inhibitors with other targeted agents is rooted in the complexity and interconnectedness of cellular signaling networks. nih.govresearchgate.net Tumors often develop ways to circumvent the blockade of a single pathway, necessitating a multi-pronged therapeutic attack.

Cancer cells exhibit remarkable plasticity, often rerouting signals through alternative pathways when a primary pathway is inhibited. This functional redundancy is a major cause of drug resistance. Inhibition of the PI3K pathway, for instance, can trigger feedback loops that activate other pro-survival signaling cascades.

A prominent example is the reciprocal crosstalk between the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways. nih.gov Inhibition of one pathway can lead to the compensatory activation of the other. nih.govmdpi.com For example, treatment with PI3K inhibitors can sometimes lead to the upregulation of receptor tyrosine kinases (RTKs) like EGFR and HER3, which can in turn reactivate PI3K signaling or trigger the MEK/ERK pathway. nih.gov This feedback provides a strong basis for the dual blockade of both pathways to achieve a more profound and durable anti-tumor response. nih.govnih.gov

Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. In oncology, this can manifest as enhanced tumor cell killing, greater inhibition of proliferation, or the overcoming of drug resistance. nih.gov Combination strategies aim to target distinct but complementary nodes within the cancer signaling network. For example, combining a PI3K inhibitor that primarily affects cell survival and metabolism with an agent that induces cell cycle arrest can lead to a potent synergistic anti-tumor effect. nih.govresearchgate.net Preclinical studies have consistently shown that such rational combinations can convert a modest cytostatic (growth-inhibiting) effect of single agents into a robust cytotoxic (cell-killing) response or significant tumor regression. nih.govaacrjournals.org

Combination with Other Targeted Agents

Based on the rationale of overcoming resistance and achieving synergy, PI3Kα inhibitors have been evaluated in preclinical models in combination with several classes of targeted agents.

Given the extensive crosstalk between the PI3K/AKT and RAS/RAF/MEK pathways, their simultaneous inhibition is a well-explored strategy. nih.gov Preclinical studies have demonstrated that this combination can be particularly effective in tumors harboring mutations in genes like KRAS. nih.gov

In murine lung cancer models driven by mutant K-Ras, the combination of the PI3K/mTOR inhibitor NVP-BEZ235 and the MEK inhibitor ARRY-142886 resulted in dramatic synergistic tumor regression, whereas either agent alone had only a modest effect. nih.gov This highlights the necessity of blocking both pathways to achieve a significant therapeutic response in cancers with co-activated signaling pathways. nih.gov Similar synergistic effects have been observed in head and neck squamous cell carcinoma (HNSCC) and in models with co-occurring BRAF and PIK3CA mutations. mdpi.comnih.gov However, translating these preclinical findings to the clinic has been challenging due to toxicity, which has limited the doses that can be administered safely. mdpi.com

| PI3K Inhibitor | MEK Inhibitor | Cancer Model | Key Finding | Reference |

|---|---|---|---|---|

| NVP-BEZ235 (Dual PI3K/mTOR) | ARRY-142886 | K-Ras Mutant Lung Cancer | Marked synergistic tumor regression in vivo. | nih.gov |

| Buparlisib (Pan-PI3K) | Binimetinib | Head and Neck Squamous Cell Carcinoma (HNSCC) | Enhanced anti-proliferative effects and pathway inhibition. | nih.gov |

| Pictilisib (Pan-PI3K) | Unspecified MEK Inhibitor | KRAS/BRAF & PIK3CA/PTEN Mutant Xenografts | Intermittent high-dose scheduling enabled combination and blocked tumor growth. | aacrjournals.org |

Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in tumors with deficiencies in homologous recombination (HR), a key DNA double-strand break repair pathway, most notably those with BRCA1 or BRCA2 mutations. aacrjournals.orgaacrjournals.org Emerging preclinical evidence reveals a mechanistic link between PI3K signaling and DNA damage repair, providing a rationale for combining PI3K and PARP inhibitors. aacrjournals.orgnih.gov

Inhibition of the PI3K pathway has been shown to impair HR capability, even in cancer cells with functional BRCA proteins. nih.govnih.gov Studies have demonstrated that treatment with a PI3K inhibitor can downregulate the expression of BRCA1/2 and reduce the formation of RAD51 foci, a critical step in HR. aacrjournals.orgnih.gov This "BRCAness" phenotype induced by PI3K inhibition sensitizes tumor cells to the cytotoxic effects of PARP inhibitors. aacrjournals.orgaacrjournals.org In preclinical models of BRCA1-related and triple-negative breast cancer, as well as ovarian cancer, the combination of a PI3K inhibitor (like BKM120) and a PARP inhibitor (like Olaparib) resulted in significant synergy, effectively blocking tumor growth in vitro and in vivo. nih.govnih.govdana-farber.org

| PI3K Inhibitor | PARP Inhibitor | Cancer Model | Key Finding | Reference |

|---|---|---|---|---|

| NVP-BKM120 (Pan-PI3K) | Olaparib | BRCA1-Mutant Breast Cancer | Synergistic effect; significantly delayed tumor doubling in vivo. | nih.gov |

| Unspecified PI3K Inhibitor | Olaparib, ABT-888 | BRCA-Proficient Triple-Negative Breast Cancer | PI3K inhibition impaired BRCA1/2 expression and sensitized cells to PARP inhibition. | aacrjournals.org |

| BKM120 (Pan-PI3K) | Olaparib | Ovarian Cancer (Wild-type PIK3CA) | Synergistic growth blockade via impaired DNA damage response and BRCA downregulation. | nih.gov |

Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors block cell cycle progression from the G1 to S phase and have shown significant efficacy, particularly in hormone receptor-positive breast cancer. There is a strong preclinical rationale for combining PI3Kα and CDK4/6 inhibitors, as both pathways are critical drivers of cell proliferation and frequently co-activated in cancer. researchgate.net

Multiple preclinical studies in breast cancer models have demonstrated that the combination of a PI3Kα inhibitor (like Alpelisib (B612111)/BYL719) and a CDK4/6 inhibitor (like Palbociclib, Ribociclib, or LEE011) results in synergistic anti-tumor activity. nih.govresearchgate.netmdpi.com The combination leads to enhanced cell cycle arrest and, in some cases, apoptosis. nih.govresearchgate.net This dual blockade can overcome both intrinsic and acquired resistance to single-agent therapy. researchgate.net For example, in PIK3CA-mutant lung squamous cell carcinoma models, combining PI3K and CDK4/6 inhibitors led to greater anti-tumor effects than either monotherapy. aacrjournals.org Furthermore, in triple-negative breast cancer (TNBC) models, the combination of PI3Kα and CDK4/6 inhibition was found to be not only synergistic but also immunogenic, increasing T-cell activation within the tumor microenvironment. nih.govmdpi.com

| PI3K Inhibitor | CDK4/6 Inhibitor | Cancer Model | Key Finding | Reference |

|---|---|---|---|---|

| BYL719 (Alpelisib) (PI3Kα-specific) | LEE011 (Ribociclib) | Triple-Negative Breast Cancer (TNBC) | Synergistic efficacy, increased apoptosis, cell-cycle arrest, and tumor immunogenicity. | nih.govresearchgate.net |

| BKM120 (Pan-PI3K), BYL719 (Alpelisib) | Palbociclib | PIK3CA-Mutant Lung Squamous Cell Carcinoma | Greater anti-tumor effects compared to monotherapy. | aacrjournals.org |

| BYL719 (Alpelisib) | Unspecified CDK4/6 Inhibitor | PIK3CA-Mutant Breast Cancer | Combination overcomes intrinsic and adaptive resistance, leading to tumor regression. | researchgate.net |

Other Kinase Inhibitors (e.g., JAK, ABL, EGFR)

The therapeutic potential of PI3Kα inhibitors like PI3Kα-IN-19 is being extensively explored in combination with other kinase inhibitors to overcome resistance and enhance anti-tumor activity. Preclinical studies have provided a strong rationale for combining PI3Kα inhibition with inhibitors of Janus kinase (JAK), Abelson murine leukemia viral oncogene homolog 1 (ABL), and epidermal growth factor receptor (EGFR).

JAK Inhibitors: In the context of myeloproliferative neoplasms, which are often driven by mutations activating the JAK2 signaling pathway, a strong synergistic effect has been observed when combining JAK2 inhibitors with PI3K inhibitors. researchgate.net Preclinical models demonstrated that targeting both pathways simultaneously was more effective at inhibiting the growth of cancer cells than targeting either pathway alone. researchgate.net This combination specifically targets the aberrant JAK2 signaling and allows for the use of lower concentrations of each drug, providing a framework for future combination trials. researchgate.net

ABL Kinase Inhibitors: For hematological malignancies like Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), which is characterized by the Bcr-Abl fusion protein, combining PI3K inhibitors with Bcr-Abl tyrosine kinase inhibitors (TKIs) has shown significant promise. nih.govnih.govoncotarget.com In preclinical B-ALL and T-ALL cell line models, this combination led to a significant decrease in cell viability and a notable induction of apoptosis and autophagy compared to single-agent treatments. nih.govnih.gov These findings suggest that co-targeting the PI3K pathway and the Bcr-Abl fusion protein could be a valuable therapeutic strategy to overcome resistance to TKIs. nih.gov

EGFR Inhibitors: Resistance to EGFR-targeted therapies is a major clinical challenge, often driven by the compensatory activation of the PI3K/Akt signaling pathway. nih.govsci-hub.st Preclinical research in models of head and neck squamous cell carcinoma (HNSCC) has shown that combining EGFR inhibitors with PI3K inhibitors can lead to superior anti-tumor effects. nih.govnih.gov This dual-targeting approach has been shown to restore sensitivity to EGFR inhibitors, block the PI3K/Akt/mTOR pathway, and significantly induce apoptosis. sci-hub.stnih.gov The combination of an EGFR inhibitor with a PI3K inhibitor can overcome this resistance mechanism and dramatically improve the efficacy of the treatment. nih.gov

| Kinase Target | Inhibitor Examples | Cancer Model | Key Preclinical Findings | Reference |

|---|---|---|---|---|

| JAK2 | Ruxolitinib, TG101348 | Myeloproliferative Neoplasms | Strong synergy observed with PI3K inhibitors (ZSTK474, GDC0941); specific for JAK2 signaling. | researchgate.net |

| Bcr-Abl | Imatinib, Nilotinib | Philadelphia chromosome-positive (Ph+) ALL | Increased cytotoxicity, apoptosis, and autophagy when combined with PI3K isoform inhibitors. | nih.govnih.govoncotarget.com |

| EGFR | Gefitinib, Erlotinib, Cetuximab | Head and Neck Squamous Cell Carcinoma (HNSCC) | Overcomes resistance to EGFR inhibitors by blocking compensatory PI3K signaling, leading to enhanced apoptosis. | nih.govsci-hub.stnih.gov |

Combination with Immunomodulatory Approaches

The interplay between the PI3K signaling pathway and the tumor immune microenvironment has established a strong foundation for combining PI3Kα inhibitors with various immunotherapies. Preclinical studies have consistently shown that this combination can produce synergistic anti-tumor effects. nih.gov A primary strategy involves pairing PI3K inhibitors with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-PD-L1 antibodies. nih.govnih.gov

| Immunotherapy Agent | Cancer Model | Key Preclinical Findings | Reference |

|---|---|---|---|

| Anti-PD-1/PD-L1 Antibodies | Bladder Cancer, Melanoma | Synergistic tumor control and improved overall survival. nih.govnih.gov Reverses PI3K-mediated resistance to checkpoint blockade. nih.gov | nih.govnih.govnih.gov |

| Cancer Vaccines | General Solid Tumors | PI3K inhibition enhances antigen presentation and promotes expansion of tumor-specific T cells, improving vaccine efficacy. | nih.gov |

The synergistic activity observed when combining PI3Kα inhibitors with immunotherapy stems from the profound modulatory effects of PI3K inhibition on the tumor immune microenvironment. The PI3K pathway is a key regulator of immune cell function, and its inhibition can reprogram the immune landscape from a suppressive to an active state. nih.gov

Key mechanisms of immune modulation include:

Suppression of Regulatory T cells (Tregs): PI3K inhibition, particularly of the PI3Kδ and PI3Kα isoforms, has been shown to decrease the number and suppressive function of Tregs within the tumor. nih.govbmj.combmj.com Since Tregs are critical mediators of immune evasion, their reduction helps to unleash an effective anti-tumor T-cell response. nih.govbmj.com

Enhancement of Effector CD8+ T-cell Activity: Preclinical studies have demonstrated that PI3Kα/δ inhibition directly promotes robust CD8+ T-cell activation, function, and memory formation, independent of its effects on tumor cells. bmj.combmj.com By inhibiting PI3K signaling in activated CD8+ T cells, there is an enhanced generation of tumor antigen-specific memory T cells, which contributes to durable anti-tumor immunity. bmj.com

Modulation of Myeloid Cells: The PI3K pathway plays a role in establishing an inhibitory myeloid cell population in the tumor microenvironment. nih.gov Inhibition of PI3K can reverse this suppressive myeloid landscape, further enabling T-cell-mediated tumor destruction. nih.gov

Improved Antigen Presentation: PI3K inhibition can restore the function of compromised dendritic cells (DCs) within the tumor, enhancing their ability to present antigens and prime an effective immune response. nih.gov

Novel Dosing Schedules and Regimens

Preclinical research has indicated that the dosing schedule of PI3K inhibitors can significantly impact their efficacy, particularly in the context of immuno-oncology. Studies involving dual PI3Kα/δ inhibitors have revealed that intermittent dosing schedules can be more effective than continuous daily dosing. bmj.combmj.com

Biomarker Discovery and Translational Research for Pi3k|a in 19

Identification of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are essential for demonstrating the biological activity of a drug and confirming target engagement in both preclinical and clinical settings. nih.gov They provide evidence that the therapeutic agent is modulating its intended pathway. nih.gov For PI3K inhibitors, these markers can be categorized into direct measures of target interaction, assessment of downstream signaling, and metabolic changes.

Direct Markers of Target Engagement

Direct markers of target engagement for kinase inhibitors often involve measuring the phosphorylation status of the kinase itself or its immediate substrates. plos.org For a PI3K inhibitor, this could involve assessing the phosphorylation levels of PI3K or its direct downstream target, AKT. plos.orgaacrjournals.org A reduction in the phosphorylation of AKT at specific sites, such as Serine 473 and Threonine 308, following treatment is a widely used indicator of PI3K pathway inhibition. aacrjournals.orgaacrjournals.orgnih.gov

Techniques like quantitative phosphoproteomics can be employed to identify novel phosphorylation sites on the target protein that are regulated by the drug, providing a direct readout of target engagement. plos.org This approach helps to confirm that the observed downstream effects are a direct result of the drug binding to its target and not due to off-target activities. plos.org

Downstream Pathway Inhibition Markers (e.g., phosphorylated proteins)

Inhibition of the PI3K pathway leads to a cascade of changes in the phosphorylation status of downstream proteins. nih.gov Monitoring these changes serves as a robust pharmacodynamic marker of drug activity. nih.gov Key downstream markers include phosphorylated forms of proteins in the PI3K/AKT/mTOR pathway. aacrjournals.org

A common method to assess downstream pathway inhibition is through immunoblot analysis of key phosphorylated proteins. aacrjournals.org For instance, a decrease in the phosphorylation of S6 ribosomal protein (pS6), a downstream effector of mTOR, is a frequently used biomarker. aacrjournals.org The phosphorylation levels of other AKT substrates, such as GSK3, FOXO1, and BAD, can also serve as indicators of pathway inhibition. dovepress.com

| Downstream Marker | Function | Indication of PI3K Inhibition |

|---|---|---|

| Phosphorylated AKT (pAKT) | Central kinase in the pathway, regulates cell survival and proliferation. aacrjournals.org | Decreased phosphorylation at Ser473 and Thr308. aacrjournals.orgnih.gov |

| Phosphorylated S6 (pS6) | Component of the ribosome, involved in protein synthesis and cell growth. aacrjournals.org | Decreased phosphorylation. aacrjournals.org |

| Phosphorylated GSK3β (pGSK3β) | Kinase involved in glycogen (B147801) metabolism and cell cycle. dovepress.com | Altered phosphorylation status. |

| Phosphorylated FOXO1 (pFOXO1) | Transcription factor involved in apoptosis and cell cycle arrest. dovepress.com | Altered phosphorylation status. |

Metabolomic Changes as Pharmacodynamic Readouts

The PI3K pathway plays a significant role in regulating cellular metabolism. nih.govaacrjournals.org Consequently, inhibition of this pathway can lead to measurable changes in the metabolome, which can be used as pharmacodynamic biomarkers. nih.govnih.gov Mass spectrometry-based metabolomics platforms can identify distinct changes in plasma metabolites following treatment with a PI3K inhibitor. nih.govnih.gov

Studies have shown that inhibition of the PI3K pathway can lead to alterations in the levels of various metabolites, including amino acids, acylcarnitines, and phosphatidylcholines. nih.govnih.gov For example, research has identified decreased plasma concentrations of 26 metabolites in mice with PTEN-deficient tumors, which were subsequently increased after treatment with a PI3K inhibitor. nih.gov These changes can be time- and dose-dependent, making them valuable for assessing the biological activity of the drug. nih.gov Imaging techniques like 18F-FDG PET, which measures glucose metabolism, can also serve as an indirect pharmacodynamic biomarker for PI3K inhibitors due to the pathway's role in regulating glucose uptake. drugtargetreview.com

Discovery of Predictive Biomarkers of Response

Predictive biomarkers are critical for identifying patient populations most likely to respond to a specific therapy, a cornerstone of personalized medicine. nih.gov For PI3K inhibitors, these biomarkers often involve genetic alterations within the PI3K pathway that lead to its constitutive activation.

Genomic Alterations (e.g., PIK3CA mutations, PTEN status, AKT mutations)

Genomic alterations that hyperactivate the PI3K pathway are key predictive biomarkers for inhibitors targeting this pathway. nih.govnih.gov The most common of these are mutations in the PIK3CA gene, loss or mutation of the tumor suppressor PTEN, and mutations in the AKT gene. nih.govaacrjournals.orgnih.gov

PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently found in various cancers, including breast, colorectal, and head and neck cancers. pnas.orgaacrjournals.orgresearchgate.net These mutations, often occurring in the helical and kinase domains, lead to constitutive activation of the PI3K pathway and have been associated with increased sensitivity to PI3K inhibitors. aacrjournals.orgpnas.orgaacrjournals.orgaacrjournals.org

PTEN Status: The tumor suppressor PTEN acts as a negative regulator of the PI3K pathway. wikipedia.org Loss of PTEN function, through mutation, deletion, or epigenetic silencing, results in pathway hyperactivation. nih.gov While PTEN loss is a logical predictive biomarker, its utility can be more complex than PIK3CA mutations, with some studies showing variable responses to PI3K inhibitors in PTEN-deficient tumors. nih.gov Discordance in PTEN status between primary tumors and metastases can also impact its predictive value. aacrjournals.orgnih.gov

AKT Mutations: Activating mutations in the AKT genes, particularly AKT1, are another mechanism of PI3K pathway activation. nih.govnih.gov The E17K mutation in AKT1 is a known oncogenic driver and can predict sensitivity to pathway inhibitors. aacrjournals.org However, the specific type of mutation within the pathway can influence sensitivity to different inhibitors. For example, some studies suggest that PIK3CA-mutant cells may be more sensitive to certain PI3K inhibitors than AKT1-mutant cells. aacrjournals.org

| Genomic Alteration | Gene | Effect on PI3K Pathway | Potential as a Predictive Biomarker |

|---|---|---|---|

| Activating Mutation | PIK3CA | Constitutive activation of PI3K. nih.govpnas.org | Predicts sensitivity to PI3K inhibitors. aacrjournals.orgaacrjournals.orgnih.gov |

| Loss of Function (Mutation/Deletion) | PTEN | Loss of negative regulation, leading to pathway activation. nih.govwikipedia.org | Predicts sensitivity, though can be complex and context-dependent. nih.gov |

| Activating Mutation | AKT1 | Constitutive activation of AKT. nih.govaacrjournals.org | Predicts sensitivity to pathway inhibitors. aacrjournals.org |

Gene Expression Signatures

Beyond individual genomic alterations, distinct gene expression signatures associated with PI3K pathway activation can also serve as predictive biomarkers. pnas.orgplos.org These signatures reflect the transcriptional output of the activated pathway and can be identified through transcriptomic analysis of tumors with known PI3K pathway mutations. plos.org

For instance, a PIK3CA mutation-associated gene signature has been identified in breast cancer. pnas.org Interestingly, the prognostic and predictive value of such signatures can vary depending on the cancer subtype. pnas.orgoncotarget.com Similarly, gene expression signatures specific to PTEN loss or AKT activation have been described, highlighting that different oncogenic alterations within the pathway can drive distinct transcriptional programs. plos.orgpnas.org These signatures have the potential to identify tumors with an activated PI3K pathway, even in the absence of a known canonical mutation, thereby broadening the patient population that could benefit from PI3K-targeted therapies. researchgate.net

Proteomic Signatures

The identification of proteomic signatures is a cornerstone of biomarker discovery for targeted therapies like PI3K inhibitors. crownbio.com This process involves analyzing the entire set of proteins (the proteome) in cancer cells or tissues to find proteins or protein modifications that predict or indicate a response to treatment. crownbio.com Mass spectrometry (MS)-based proteomics is a primary technology used for this purpose, allowing for the large-scale, quantitative analysis of thousands of proteins. harvard.edu

For the PI3K inhibitor class, proteomic analyses, particularly phosphoproteomics, focus on measuring the phosphorylation status of key nodes within the PI3K/AKT/mTOR signaling pathway. aacrjournals.org A common proteomic signature of effective PI3K inhibition is the reduced phosphorylation of AKT at sites such as Ser473 and Thr308, as well as downstream effectors like PRAS40 and S6 kinase. aacrjournals.orgresearchgate.net Reverse Phase Protein Arrays (RPPA) are a high-throughput immunoassay technology frequently used to quantify the levels of these specific phosphorylated proteins in a large number of samples, providing a snapshot of pathway activity. aacrjournals.orgresearchgate.net

Studies on pan-PI3K inhibitors have used RPPA to build a "PI3K score" based on the phosphorylation levels of multiple downstream proteins to correlate pathway inhibition with tumor growth inhibition in preclinical models. researchgate.net Furthermore, proteomic approaches can uncover mechanisms of resistance. For example, in models resistant to PI3K inhibition, mass spectrometry has identified the upregulation of alternative signaling pathways, such as the MAPK/MEK pathway, as a compensatory mechanism. mdpi.com

Table 1: Key Proteins and Phosphorylation Sites Monitored as Proteomic Biomarkers for PI3K Pathway Inhibition

| Protein | Phosphorylation Site | Role in Pathway | Typical Change with Inhibition | Analysis Method |

| AKT | Ser473, Thr308 | Central kinase, key effector of PI3K | Decreased Phosphorylation | RPPA, Mass Spectrometry |

| PRAS40 | Thr246 | mTORC1 substrate | Decreased Phosphorylation | RPPA, Western Blot |

| S6 Ribosomal Protein | Ser235/236, Ser240/244 | Downstream of mTORC1, protein synthesis | Decreased Phosphorylation | RPPA, Immunohistochemistry |

| P70S6K | Thr389 | Kinase downstream of mTORC1 | Decreased Phosphorylation | RPPA, Western Blot |

| PTEN | - | Tumor suppressor, antagonizes PI3K | Loss of expression associated with sensitivity | Immunohistochemistry, RPPA |

Methodologies for Biomarker Validation in Preclinical Models

Validating biomarkers for PI3K inhibitors in preclinical models increasingly relies on integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the drug's effect. crownbio.comharvard.edu This strategy moves beyond single-analyte biomarkers to create a more comprehensive understanding of drug response and resistance. harvard.edu

An integrated analysis can reveal complex biological relationships that are not apparent from a single data type. For instance, combining genomic data (like PIK3CA mutation status) with proteomics (pAKT levels) and metabolomics can create a more robust predictive model of sensitivity to a PI3K inhibitor. nih.govescholarship.org Studies integrating phosphoproteomics with metabolomics have shown that inhibiting the PI3K-mTOR pathway leads to significant changes in cellular metabolism, particularly glycolysis. biologists.comnih.gov This can uncover metabolic vulnerabilities that could be exploited in combination therapies. nih.govresearchgate.net

The goal of these multi-omics studies is to generate and validate biomarker signatures that can more accurately stratify patient populations. nih.gov For example, an integrative analysis of breast cancer models identified that while PIK3CA mutations were associated with sensitivity to the PI3K inhibitor GDC-0941, a distinct gene expression signature was also predictive of response, suggesting its utility for patients without the mutation. aacrjournals.org

Quantitative image analysis provides a powerful method for validating biomarkers in preclinical tumor models by measuring biomarker expression within the spatial context of the tissue architecture. nih.govajronline.org This is a critical advantage over methods that rely on homogenized tissue lysates, as it can reveal cellular location and heterogeneity of response. biologists.com

A key application for PI3K inhibitors is the quantitative immunohistochemistry (IHC) or immunofluorescence (IF) of pathway biomarkers. nih.gov For example, a novel dual near-infrared immunofluorescent imaging method has been used to quantify the ratio of phosphorylated Akt (pAkt) to total Akt in tumor tissue sections. nih.govresearchgate.net This method provided a quantitative measure of PI3K pathway activity and demonstrated a significant reduction in pAkt levels in sensitive xenograft models after treatment with PI3K inhibitors. nih.gov

Another important imaging modality is Positron Emission Tomography (PET). Because the PI3K pathway is a key regulator of glucose metabolism, 18F-fluorodeoxyglucose (18F-FDG) PET is widely used as a non-invasive pharmacodynamic biomarker. drugtargetreview.com A reduction in 18F-FDG uptake in a tumor after treatment provides a quantitative measure of pathway inhibition and has been shown to be an early predictor of therapeutic response in preclinical models of PI3K inhibitors. drugtargetreview.com

Table 2: Methodologies for Quantitative Image Analysis in Preclinical Biomarker Validation

| Methodology | Biomarker(s) Measured | Type of Information | Key Research Finding for PI3K Inhibitors |